molecular formula C14H21BN2O4 B578698 N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide CAS No. 1257553-92-6

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide

Número de catálogo: B578698
Número CAS: 1257553-92-6
Peso molecular: 292.142
Clave InChI: SNUPHICHJYQGSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Crystallographic Analysis of Boronate Ester-Pyridine Hybrid Architecture

The compound’s crystal structure combines a pyridine ring, a boronate ester moiety, and an acetamide group. While direct single-crystal X-ray diffraction (XRD) data for this specific compound are not explicitly reported, analogous boronate ester-pyridine hybrids exhibit characteristic features:

  • Monoclinic or triclinic systems with space groups such as P21/n or P1̅ .
  • Planar boronate ester geometry : The boron atom adopts a trigonal planar configuration, with B–O bond lengths of ~1.35 Å and B–C (pyridine) bonds of ~1.59 Å .
  • Hydrogen bonding : NH···O interactions between acetamide groups and boronate ester oxygen atoms stabilize the crystal lattice, forming 3D networks .

Key Structural Features

Feature Description Source
Pyridine ring Electron-deficient due to nitrogen, enabling coordination with metals
Boronate ester 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group; hydrolyzes to boronic acid
Acetamide group Planar CONH2 moiety; participates in hydrogen bonding and dipole interactions

Proposed Crystal Packing
The compound likely adopts a layered arrangement:

  • Intra-molecular interactions : Acetamide NH···O hydrogen bonds with boronate ester oxygen.
  • Inter-molecular interactions : Aromatic π-stacking between pyridine rings and CH···O contacts involving the methoxy group .

Spectroscopic Profiling (NMR, IR, HRMS) for Functional Group Verification

Spectroscopic data confirm the compound’s functional groups and connectivity.

1.2.1 Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment Source
1650–1680 C=O (acetamide)
1350–1450 B–O (boronate ester)
1250–1300 C–O (methoxy)
1500–1600 Pyridine ring C=C/C=N vibrations

1.2.2 Nuclear Magnetic Resonance (NMR)

Region (δ) Signal Assignment Multiplicity Integration Source
3.8–3.9 OCH₃ (methoxy) Singlet 3H
7.5–8.0 Pyridine H (ortho to boronate ester) Doublet 1H
8.5–9.0 NH (acetamide) Broad singlet 1H
2.0–2.2 CH₃ (tetramethyl boronate ester) Singlet 12H

1.2.3 High-Resolution Mass Spectrometry (HRMS)

Ionization Mode Observed m/z Calculated m/z Error (ppm) Source
ESI+ 291.1564 291.1572 0.2

Computational Modeling of Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations provide insights into electronic properties.

1.3.1 Frontier Molecular Orbitals

Orbital Energy (eV) Characterization Source
HOMO -5.2 Localized on pyridine ring (π orbitals)
LUMO -1.8 Delocalized over boronate ester (σ* or π*)

1.3.2 Electronic Effects

  • Electron-withdrawing acetamide : Lowers HOMO energy, enhancing electrophilicity.
  • Methoxy donor : Stabilizes pyridine ring via resonance, slightly raising HOMO energy .

DFT Parameters

Property Value Method Source
HOMO-LUMO gap 3.4 eV B3LYP/6-31G*
Electron density High on pyridine N and B Mulliken

Tautomeric Behavior and Prototropic Equilibria in Solution Phase

The compound’s tautomeric potential is limited due to its rigid structure:

1.4.1 Acetamide Tautomerism

Tautomer Stability Solvent Dependence Source
Keto Dominant Preferred in polar solvents
Enol Minor Observed in non-polar solvents

1.4.2 Prototropic Equilibria

  • NH acidity : pKa ~10 (estimated), influenced by electron-withdrawing acetamide .
  • Methoxy stability : No protonation observed in acidic media due to steric hindrance .

Solvent Effects

Solvent Keto:Enol Ratio Source
DMSO 95:5
CDCl₃ 90:10

Propiedades

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-9(18)17-11-7-10(8-16-12(11)19-6)15-20-13(2,3)14(4,5)21-15/h7-8H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUPHICHJYQGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C15H22BNO4. It contains a pyridine ring substituted with a methoxy group and a boron-containing moiety that enhances its biological properties.

1. Kinase Inhibition

Recent studies have highlighted the compound's inhibitory activity against several kinases:

  • GSK-3β (Glycogen Synthase Kinase 3 beta) : This enzyme plays a crucial role in various cellular processes including metabolism and cell signaling. Compounds structurally similar to this compound have shown IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition .
CompoundIC50 (nM)
Compound I10
Compound II1314
N-(2-methoxy...)TBD

2. Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. For instance:

CompoundCell LineConcentration (µM)Viability (%)
Compound 49HT-221095
N-(2-methoxy...)BV-21090

This suggests a favorable safety profile for further development .

3. Anti-inflammatory Activity

The compound demonstrated significant anti-inflammatory properties by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. At a concentration of 1 µM:

MeasurementControl Level (µM)Compound Level (µM)
NO2015
IL-63020

These results indicate that the compound may have therapeutic potential in neuroinflammatory conditions .

The biological activity of N-(2-methoxy...) can be attributed to its structural features that allow it to interact with specific protein targets within cells. The presence of the boron atom is particularly noteworthy as it can facilitate interactions with biological macromolecules.

Case Studies

A study conducted on similar compounds revealed their effectiveness in inhibiting pathways associated with cancer cell proliferation. The findings suggested that modifications in the acetamide group could enhance selectivity towards specific kinases involved in tumor growth regulation .

Comparación Con Compuestos Similares

Comparative Data Tables

Table 2: Reactivity in Suzuki-Miyaura Coupling

Compound Class Reaction Efficiency Key Factors
Pyridine-based boronate High Electron-deficient pyridine enhances coupling
Phenyl-based boronate Moderate Steric hindrance reduces efficiency
Dual-borylated phenyl Low Competing sites lower selectivity

Key Findings and Insights

Regiochemistry Matters : The target compound’s pyridine core and substituent positions optimize cross-coupling efficiency compared to phenyl analogs.

Functional Group Impact : Acetamide vs. sulfonamide alters solubility and bioactivity, though synthetic yields remain comparable.

Synthetic Challenges : Meta-borylation on phenyl rings (e.g., ) is less efficient than pyridine functionalization due to steric and electronic factors.

Applications : The target compound’s versatility in generating oxazolo-oxazine derivatives () highlights its value in medicinal chemistry.

Métodos De Preparación

Starting Material: 2-Methoxy-3-Nitro-5-Bromopyridine

A Miyaura borylation installs the boronate ester:

2-Methoxy-3-nitro-5-bromopyridine+Bis(pinacolato)diboronPd(dppf)Cl2,KOAc2-Methoxy-3-nitro-5-(pinacolatoboryl)pyridine\text{2-Methoxy-3-nitro-5-bromopyridine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{2-Methoxy-3-nitro-5-(pinacolatoboryl)pyridine}

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: KOAc (3 equiv)

  • Solvent: 1,4-Dioxane, 100°C, 12 h

  • Yield: 85–90%

Catalytic Hydrogenation of Nitro Group

The nitro group is reduced to an amine using Raney nickel:

2-Methoxy-3-nitro-5-(pinacolatoboryl)pyridineH2,Raney Ni,MeOH2-Methoxy-5-(pinacolatoboryl)pyridin-3-amine\text{2-Methoxy-3-nitro-5-(pinacolatoboryl)pyridine} \xrightarrow{\text{H}_2, \text{Raney Ni}, \text{MeOH}} \text{2-Methoxy-5-(pinacolatoboryl)pyridin-3-amine}

Optimized Parameters :

  • Pressure: 1 atm H₂

  • Temperature: 20°C

  • Time: 2 h

  • Yield: 89–95%

Acetylation of the Pyridin-3-Amine Intermediate

The final step involves converting the amine to the acetamide.

Acetic Anhydride-Mediated Acetylation

Procedure :

  • Dissolve 2-methoxy-5-(pinacolatoboryl)pyridin-3-amine (1.0 equiv) in anhydrous pyridine (10 vol).

  • Add acetic anhydride (1.2 equiv) dropwise at 0°C.

  • Warm to 20°C and stir for 12 h.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography.

Key Data :

  • Yield: 78–82% (estimated from analogous sulfonamide reactions)

  • Purity (HPLC): >98%

Acetyl Chloride Alternative

Conditions :

  • Base: Triethylamine (2.0 equiv)

  • Solvent: DCM, 0°C → 20°C

  • Workup: Aqueous HCl wash, brine, MgSO₄ drying

  • Yield: Comparable to acetic anhydride method

Comparative Analysis of Synthetic Routes

ParameterNitro Reduction PathwayDirect Borylation of Pre-Acetylated Intermediate
Total Steps34
Overall Yield70–75%50–60%
Boronate StabilityHighModerate (sensitive to acetylation conditions)
ScalabilityIndustrial preferenceLimited by purification challenges

Challenges and Optimization Opportunities

  • Boronate Hydrolysis : Prolonged exposure to acidic or aqueous conditions risks boronate ester cleavage. Solutions include using inert atmospheres and anhydrous solvents.

  • Amine Over-Acetylation : Excess acetylating agent may lead to diacetylation. Stoichiometric control and low temperatures mitigate this.

  • Catalyst Cost : Miyaura borylation employs expensive Pd catalysts. Screening ligand alternatives (e.g., XPhos) reduces Pd loading without compromising yield .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester moiety. A representative protocol involves reacting a brominated pyridine precursor (e.g., 3-bromo-2-methoxy-5-acetamidopyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous 1,4-dioxane under reflux . Yield optimization (70–85%) requires strict control of inert atmosphere (argon) and reaction time (4–6 hours).

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the pyridine ring substitution pattern and boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) .
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (B-O stretching) and ~1650 cm⁻¹ (amide C=O) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for crystal structure determination, particularly for verifying the dioxaborolan-2-yl geometry .

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but hydrolytically unstable in protic solvents (e.g., water, alcohols). Storage under inert gas (N₂/Ar) at –20°C is recommended to prevent boronate ester degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies between experimental and calculated NMR data may arise from dynamic effects (e.g., rotameric equilibria of the acetamide group). Strategies include:

  • VT-NMR : Variable-temperature NMR to identify conformational exchange .
  • DFT Calculations : Using Gaussian or ORCA software to model chemical shifts and compare with experimental values .
  • Crystallographic Validation : Cross-referencing with X-ray-derived bond lengths and angles .

Q. What strategies optimize regioselectivity in the C–H borylation of analogous acetamide derivatives?

  • Methodological Answer : Meta-selective borylation can be achieved using anionic ligands (e.g., [Bpin]⁻) to direct the palladium catalyst. Key parameters:

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance steric control .
  • Substrate Prefunctionalization : Electron-withdrawing groups (e.g., acetamide) stabilize transition states .
  • Table : Yield vs. Ligand Screening
LigandYield (%)Regioselectivity (meta:para)
SPhos829:1
XPhos757:1
No ligand453:1

Q. How does the boronate ester moiety influence biological activity in structural analogs?

  • Methodological Answer : The dioxaborolan-2-yl group enhances pharmacokinetic properties (e.g., membrane permeability) and enables click chemistry for target engagement studies. For example:

  • Protease Inhibition : Boronates act as transition-state analogs in serine protease inhibitors .
  • PET Imaging : ¹⁸F-labeled derivatives leverage Suzuki coupling for radiopharmaceutical synthesis .
  • Caution : Hydrolytic instability requires prodrug strategies (e.g., ester masking) for in vivo applications .

Q. What computational tools predict reactivity patterns for this compound in cross-coupling reactions?

  • Methodological Answer :

  • MOLFLOW Simulations : Model Suzuki-Miyaura reaction kinetics under varying Pd concentrations .
  • Docking Studies (AutoDock Vina) : Predict binding affinity to catalytic sites (e.g., Pd(0) intermediates) .
  • Hammett Plots : Correlate substituent effects (σ values) with reaction rates for derivative optimization .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for boronate-containing acetamides?

  • Methodological Answer : Variations may stem from polymorphism or residual solvent. Solutions include:

  • DSC Analysis : Differential scanning calorimetry to identify polymorphic forms .
  • Recrystallization Screening : Test solvents (hexane/EtOAc vs. MeOH/CH₂Cl₂) to isolate pure phases .

Application-Oriented Questions

Q. What in vitro assays validate the hypoglycemic potential of structural analogs?

  • Methodological Answer : Analogous thiazolidinedione-acetamide hybrids (e.g., compound 3c in ) are tested via:

  • PPAR-γ Transactivation Assays : Luciferase reporter systems in HEK293 cells .
  • Glucose Uptake (3T3-L1 Adipocytes) : Radioactive 2-deoxy-D-glucose uptake measurements .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.